Technical Guide: Synthesis and Applications of 4-(2-Bromoethyl)-3-fluorobenzonitrile
Technical Guide: Synthesis and Applications of 4-(2-Bromoethyl)-3-fluorobenzonitrile
The following technical guide details the chemical profile, synthesis, and applications of 4-(2-Bromoethyl)-3-fluorobenzonitrile , a specialized fluorinated intermediate used in medicinal chemistry.
[1]
Executive Summary
4-(2-Bromoethyl)-3-fluorobenzonitrile is a high-value fluorinated building block employed in the synthesis of pharmaceutical candidates, particularly in the development of PARP inhibitors, TEAD inhibitors, and other oncology targets.[1] Its structural motif—a fluorine atom ortho to an ethyl bromide side chain —provides a critical handle for nucleophilic substitution reactions while modulating the metabolic stability and lipophilicity of the final drug scaffold.
Due to the high reactivity of the primary alkyl bromide, this compound is frequently synthesized in situ or prepared from its stable alcohol precursor, 3-fluoro-4-(2-hydroxyethyl)benzonitrile (CAS 193290-21-0) , immediately prior to use.[1]
Chemical Identity & Profile[2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 4-(2-Bromoethyl)-3-fluorobenzonitrile |
| IUPAC Name | 3-Fluoro-4-(2-bromoethyl)benzonitrile |
| Molecular Formula | C₉H₇BrFN |
| Molecular Weight | 228.06 g/mol |
| Precursor CAS | 193290-21-0 (Alcohol form: 3-Fluoro-4-(2-hydroxyethyl)benzonitrile) |
| Related CAS | 133059-44-6 (Starting Material: 4-Bromo-3-fluorobenzonitrile) |
| Physical State | Solid (Low melting point) or Oil (depending on purity/temperature) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Synthetic Pathways & Protocols
The synthesis of 4-(2-Bromoethyl)-3-fluorobenzonitrile is most reliably achieved through the bromination of its alcohol precursor.[1] The alcohol itself is synthesized via a palladium-catalyzed vinylation followed by hydroboration-oxidation.[1]
Pathway A: The "Vinyl-Hydroboration" Route (Recommended)
This route avoids the use of harsh lithiation conditions and is scalable for multigram preparations.
Step 1: Vinylation (Stille or Suzuki Coupling)
Precursor: 4-Bromo-3-fluorobenzonitrile (CAS 133059-44-6) Reagents: Tributyl(vinyl)tin, Pd(PPh₃)₄, Toluene (or Vinylboronic anhydride, Pd catalyst).[1] Mechanism: Palladium-catalyzed cross-coupling introduces the vinyl group at the 4-position.[1]
Step 2: Hydroboration-Oxidation
Reagents: BH₃·THF, then H₂O₂, NaOH. Mechanism: Anti-Markovnikov addition of borane to the alkene followed by oxidative cleavage yields the primary alcohol 3-fluoro-4-(2-hydroxyethyl)benzonitrile .[1]
Step 3: Bromination (Appel Reaction)
Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), DCM. Protocol:
-
Dissolve 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.0 eq) in anhydrous DCM at 0°C.
-
Add CBr₄ (1.2 eq) and stir for 10 minutes.
-
Slowly add PPh₃ (1.2 eq) portion-wise to control the exotherm.
-
Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Concentrate and purify via silica gel flash chromatography (eluting with 5-10% EtOAc/Hexanes) to obtain the bromide.
Pathway B: Direct Lithiation (Alternative)
Precursor: 3-Fluoro-4-methylbenzonitrile.[1][2] Reagents: LDA (Lithium Diisopropylamide), Ethylene Oxide. Mechanism: Deprotonation of the benzylic methyl group followed by nucleophilic attack on ethylene oxide. Note: This route is less preferred due to potential side reactions (polymerization of ethylene oxide, competing nucleophilic attack on the nitrile).
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the critical reaction flow from the commercially available aryl bromide to the final alkyl bromide target.
Figure 1: Synthetic flowchart for 4-(2-Bromoethyl)-3-fluorobenzonitrile via the hydroboration-bromination pathway.[1]
Applications in Drug Discovery[6]
This compound serves as a specialized "linker" module in medicinal chemistry.
Bioisostere Construction
The 2-fluoro-4-ethylbenzonitrile motif is often used to mimic the steric and electronic properties of benzyl groups while blocking metabolic oxidation at the benzylic position (due to the electron-withdrawing nitrile and fluorine).[1]
TEAD and PARP Inhibitor Synthesis
Recent patent literature highlights the use of 3-fluoro-4-vinylbenzonitrile derivatives in the synthesis of YAP/TAZ-TEAD protein-protein interaction inhibitors [1].[1] The ethyl bromide derivative allows for the alkylation of amines (e.g., piperazines or pyrrolidines) to generate core scaffolds found in next-generation oncology drugs.
Fluorine Effect
The ortho-fluorine atom exerts a specific conformational bias (via the gauche effect or dipole repulsion) on the ethyl side chain, which can lock the attached pharmacophore into a bioactive conformation that non-fluorinated analogs cannot achieve.
Safety & Handling
Warning: This compound is a primary alkyl bromide and a nitrile. It acts as a potent alkylating agent.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Potentially lachrymatory.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Disposal: Must be treated as hazardous halogenated organic waste.
References
-
Bordas, V. et al. (2021).[3] Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. US Patent App. 2021/0299100 A1. Link
-
GuideChem. (2025). 3-Fluoro-4-(2-hydroxyethyl)benzonitrile (CAS 193290-21-0) Profile.[1] Link
-
PubChem. (2025).[4] 4-Bromo-3-fluorobenzonitrile (CAS 133059-44-6) Compound Summary. Link[1]
Sources
- 1. 105942-09-4|4-(Bromomethyl)-3-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Bromo-4-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]
